ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

Catalog No.
S15630807
CAS No.
M.F
C24H22BrClN2O2
M. Wt
485.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dih...

Product Name

ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

IUPAC Name

ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

Molecular Formula

C24H22BrClN2O2

Molecular Weight

485.8 g/mol

InChI

InChI=1S/C24H22BrClN2O2/c1-2-30-22(29)15-28-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)27-24(28)17-8-11-19(26)12-9-17/h3-14,23-24,27H,2,15H2,1H3

InChI Key

IXUMUCLOPJMZLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound classified as a quinazoline derivative. Its structure features a quinazoline core, which consists of a fused benzene and pyrimidine ring, along with various substituents that enhance its chemical properties. The molecular formula of this compound is C24H22BrClN2O2C_{24}H_{22}BrClN_2O_2, and it possesses a molecular weight of 485.8 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its unique reactivity and potential biological activity .

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can be employed to alter specific substituents.
  • Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate exhibits significant biological activity, particularly in the field of medicinal chemistry. The quinazoline core is known for its interaction with various biological targets, including kinases and other signaling proteins. This interaction can modulate cellular processes, making the compound a candidate for further investigation in drug development .

Preliminary studies suggest that derivatives of quinazoline compounds may possess anti-inflammatory, anticancer, and antimicrobial properties, although specific data on this compound's biological effects are still limited.

The synthesis of ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core: This is achieved by condensing 2-aminobenzamide with an appropriate aldehyde.
  • Bromination and Chlorination: These steps introduce the bromine and chlorine substituents into the quinazoline structure.
  • Esterification: The final step involves reacting the quinazoline derivative with ethyl acetate to yield the desired ester.

Industrial methods may utilize continuous flow reactors to enhance efficiency and yield during large-scale production.

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate has potential applications in pharmaceutical development due to its biological activity. Its derivatives could be explored for:

  • Anticancer agents: Targeting specific cancer pathways.
  • Anti-inflammatory drugs: Modulating inflammatory responses.
  • Antimicrobial agents: Addressing bacterial and fungal infections.

The unique structural features may allow for tailored modifications to enhance efficacy and reduce side effects .

Interaction studies are crucial for understanding how ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate interacts with biological targets. Initial research indicates that the compound may bind to specific receptors or enzymes involved in critical signaling pathways. Further studies using techniques such as molecular docking and binding affinity assays are necessary to elucidate these interactions fully .

When comparing ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate with similar compounds, several notable derivatives emerge:

Compound NameStructural FeaturesUnique Properties
Ethyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetateFluorine instead of chlorinePotentially different biological activity due to fluorine's electronegativity
Ethyl [6-chloro-2-(4-methylphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetateMethyl group instead of chlorophenylMay exhibit altered pharmacokinetics
Ethyl [6-bromo-2-(phenyl)-4-(p-tolyl)-1,4-dihydroquinazolin-3(2H)-yl]acetateDifferent phenolic substituentsVariations in receptor binding profiles

These comparisons highlight the uniqueness of ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate in terms of its substituents and potential biological interactions. Each compound's distinct features can lead to varied pharmacological profiles and applications .

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

484.05532 g/mol

Monoisotopic Mass

484.05532 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

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